IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE
Overview
Description
Imidazo[1,2-a][1,3,5]triazin-4(8H)-one is a heterocyclic compound that features a fused ring system comprising an imidazole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization in the presence of a base. Another approach involves the condensation of 2-aminobenzimidazole with formamide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a][1,3,5]triazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE oxides.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Imidazo[1,2-a][1,3,5]triazin-4(8H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Imidazo[1,2-a][1,3,5]triazin-4(8H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring system but differ in the nature and position of the nitrogen atoms within the rings. The unique structure of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-b][1,2,4]triazine
Properties
IUPAC Name |
3H-imidazo[1,2-a][1,3,5]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVGDSJPKKZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)NC=NC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568264 | |
Record name | Imidazo[1,2-a][1,3,5]triazin-4(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138840-83-2 | |
Record name | Imidazo[1,2-a][1,3,5]triazin-4(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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